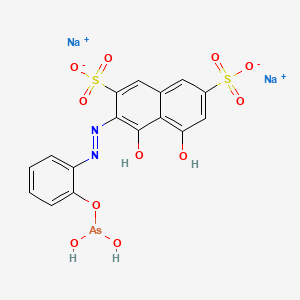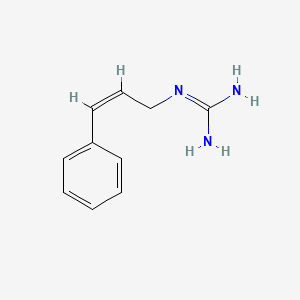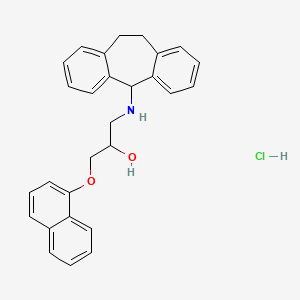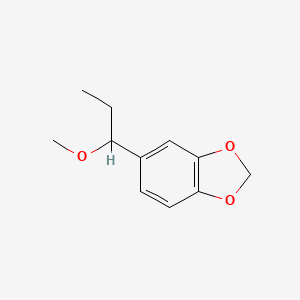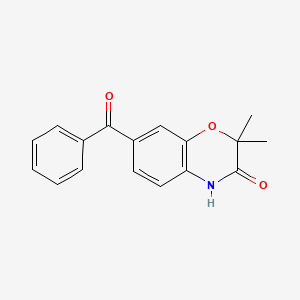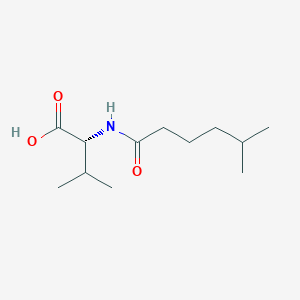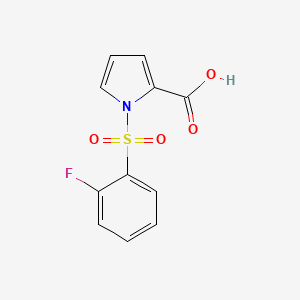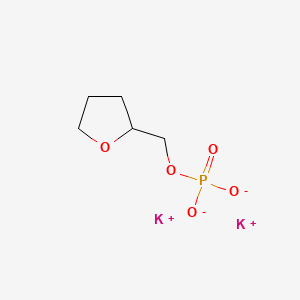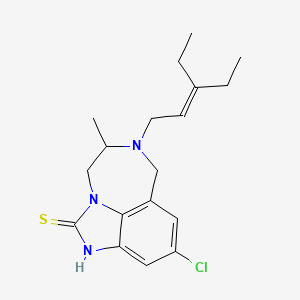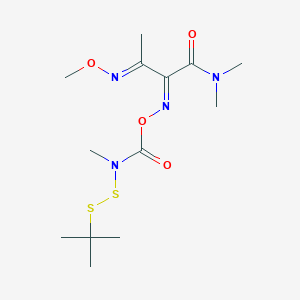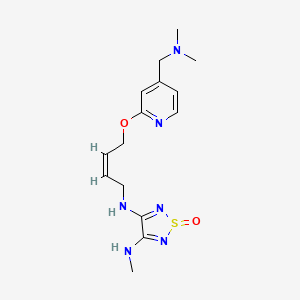
3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrrolidine ring, a carboxamide group, and several other functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine derivative with an amine or ammonia.
Functional Group Modifications: The allyl, methoxy, and other functional groups are introduced through various organic reactions such as alkylation, etherification, and acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or other reactive sites.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might have potential as a therapeutic agent, depending on its biological activity and mechanism of action.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
作用機序
The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
3-Pyrrolidinecarboxamide Derivatives: Other derivatives with different substituents on the pyrrolidine ring.
Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid moieties.
Tetramethyl Substituted Compounds: Molecules with similar tetramethyl groups.
Uniqueness
The uniqueness of 3-Pyrrolidinecarboxamide, N-(3-((2-(4-allyl-2-methoxyphenoxy)-1-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, hydrochloride lies in its specific combination of functional groups and its potential biological activity
特性
CAS番号 |
102132-37-6 |
|---|---|
分子式 |
C24H38ClN3O4 |
分子量 |
468.0 g/mol |
IUPAC名 |
N-[3-[[2-(2-methoxy-4-prop-2-enylphenoxy)acetyl]amino]propyl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H37N3O4.ClH/c1-7-9-17-10-11-19(20(14-17)30-6)31-16-21(28)25-12-8-13-26-22(29)18-15-23(2,3)27-24(18,4)5;/h7,10-11,14,18,27H,1,8-9,12-13,15-16H2,2-6H3,(H,25,28)(H,26,29);1H |
InChIキー |
XUPFKGLHXBHFBR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCNC(=O)COC2=C(C=C(C=C2)CC=C)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


